5-Bromo-1-methyl-1H-indazole
Overview
Description
5-Bromo-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the fifth position and a methyl group at the first position makes this compound unique. It is widely used in various fields of scientific research due to its versatile chemical properties.
Mechanism of Action
Mode of Action
It has been suggested that it may have inhibitory activity against multidrug-resistant (mdr) pathogens . This suggests that the compound may interact with its targets to inhibit their function, thereby preventing the growth and proliferation of these pathogens .
Biochemical Pathways
Given its potential role as an antibacterial agent, it may interfere with essential biochemical pathways in bacteria, such as those involved in cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Its potential antibacterial activity suggests that it may lead to the death of bacterial cells by interfering with essential cellular processes .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and activity .
Biochemical Analysis
Biochemical Properties
5-Bromo-1-methyl-1H-indazole has been identified as an antibacterial drug with inhibitory activity against multidrug-resistant (MDR) pathogens
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-indazole typically involves the bromination of 1-methylindazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature, leading to the selective bromination at the fifth position of the indazole ring.
Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of this compound can lead to the removal of the bromine atom, forming 1-methylindazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Various substituted indazoles depending on the nucleophile.
Oxidation Products: Oxidized derivatives of 1-methylindazole.
Reduction Products: 1-Methylindazole.
Scientific Research Applications
5-Bromo-1-methyl-1H-indazole is extensively used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-Methyl-1H-indazole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-1H-indazole: Lacks the methyl group, affecting its solubility and reactivity.
5-Bromo-3-methyl-1H-indazole: Similar structure but with the methyl group at the third position, leading to different chemical properties.
Uniqueness: 5-Bromo-1-methyl-1H-indazole is unique due to the specific positioning of the bromine and methyl groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in specific synthetic and research applications where these properties are advantageous.
Properties
IUPAC Name |
5-bromo-1-methylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCHMXPTUMFFBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626441 | |
Record name | 5-Bromo-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465529-57-1 | |
Record name | 5-Bromo-1-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=465529-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1-methyl-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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